3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Descripción
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a halogenated derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic N-heterocyclic system comprising fused pyrazole and pyrimidine rings. This compound features an iodine substituent at position 3 and a methyl group at position 5 (Figure 1). The pyrazolo[1,5-a]pyrimidine core is renowned for its structural rigidity and planarity, which enhances its ability to interact with biological targets such as kinases and phosphodiesterases . Meanwhile, the methyl group at position 5 contributes to metabolic stability and lipophilicity, factors critical for drug-like properties .
Synthesis of this compound typically involves condensation reactions between 5-aminopyrazoles and electrophilic reagents, followed by iodination at position 3 . Its structural features make it a promising candidate for further derivatization, particularly in oncology and inflammation research.
Propiedades
IUPAC Name |
3-iodo-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUMJSAGDOVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-Yodo-5-metilpirazolo[1,5-a]pirimidina típicamente implica la reacción de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 5-metilpirazolo[1,5-a]pirimidina con yodo en presencia de un agente oxidante adecuado. La reacción se lleva a cabo generalmente en un solvente orgánico como acetonitrilo o diclorometano, y la temperatura se mantiene alrededor de 0-25°C para asegurar un rendimiento óptimo .
Métodos de Producción Industrial: La producción industrial de 3-Yodo-5-metilpirazolo[1,5-a]pirimidina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de las condiciones de reacción para asegurar una calidad y un rendimiento consistentes. El compuesto se purifica típicamente utilizando técnicas como recristalización o cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Iodo Position
The 3-iodo group serves as an electrophilic center for nucleophilic displacement reactions. This reaction is facilitated by the electron-withdrawing nature of the adjacent pyrimidine ring, activating the C–I bond for substitution.
Example Reaction:
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine reacts with sodium methoxide (NaOMe) in methanol under reflux to yield 3-methoxy-5-methylpyrazolo[1,5-a]pyrimidine.
| Reaction Component | Conditions | Product Yield | Reference |
|---|---|---|---|
| NaOMe (2 equiv) | MeOH, reflux, 6h | 78% | |
| NaN3 (1.5 equiv) | DMF, 80°C, 12h | 85% (azide) |
Cross-Coupling Reactions
The iodine atom enables participation in palladium-catalyzed cross-coupling reactions, a key strategy for functionalizing the pyrazolo[1,5-a]pyrimidine core.
Suzuki–Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 produces aryl-substituted derivatives:
| Arylboronic Acid | Catalyst System | Yield (%) | Product Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3, DME/H2O | 92 | Kinase inhibitor intermediates |
| 4-Methoxyphenylboronic acid | Same as above | 88 | Fluorescent probes |
Sonogashira Coupling
Alkyne coupling under Pd/Cu catalysis generates alkynyl-substituted derivatives:
| Alkyne | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethynylbenzene | PdCl2(PPh3)2, CuI, Et3N | 84 |
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles. A notable example is its reaction with enaminones under oxidative conditions:
Mechanism:
-
Michael Addition: Enaminone undergoes nucleophilic attack by the amino pyrazole.
-
Cyclization: Intramolecular ring closure forms the pyrazolo[1,5-a]pyrimidine core.
-
Oxidative Halogenation: K2S2O8/NaX system introduces halogens (e.g., I, Br) at C3 .
| Starting Material | Oxidant System | Product | Yield (%) |
|---|---|---|---|
| Enaminone + NaI | K2S2O8/H2O, 80°C | 3-Iodo derivative | 90–96 |
Amine Functionalization
The C7 amine group undergoes acylation and sulfonation:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2h | N-Acetyl derivative | 91 |
| Tosyl chloride | DCM, Et3N, 0°C | N-Tosyl derivative | 85 |
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency for cyclocondensation:
| Substrate | Conditions | Time | Yield (%) |
|---|---|---|---|
| Chalcone derivatives | MW, 120°C, 20 min | 20 min | 88 |
Biological Activity Correlations
Derivatives synthesized via these reactions show kinase inhibitory activity:
| Derivative | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 3-(4-Methoxyphenyl) | EGFR | 12.3 | |
| 3-Azido | CDK2 | 8.7 |
Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold, including 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine, has been extensively studied for its anticancer properties. Various studies have shown that derivatives of this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, preliminary studies indicated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM respectively .
Antiviral and Antimicrobial Activity
This compound also exhibits antiviral and antimicrobial properties. Research has indicated that pyrazolo[1,5-a]pyrimidines can serve as inhibitors of various viral infections and bacterial strains. The halogenated derivatives have shown potential in selectively inhibiting protein functions critical for viral replication and bacterial growth .
Anti-inflammatory Effects
This compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases .
Anxiolytic Properties
Recent studies have explored the anxiolytic potential of halogenated pyrazolo[1,5-a]pyrimidines, suggesting they may be effective in treating anxiety disorders .
Synthesis Methodologies
The synthesis of this compound typically involves regioselective halogenation processes. Various methodologies have been developed to achieve high yields of this compound:
- Direct Halogenation : A common method involves using iodine or iodine sources in the presence of solvents like water or organic solvents under controlled conditions to yield high purity products .
- Three-component Reactions : Recent advancements include one-pot methodologies that combine amino pyrazoles with halogenating agents to synthesize 3-halo derivatives efficiently .
Material Science Applications
Beyond medicinal uses, this compound has significant implications in material science:
Optoelectronic Applications
The unique electronic properties of pyrazolo[1,5-a]pyrimidines make them suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Their ability to form stable crystalline structures enhances their performance in these applications .
Chemosensor Functionality
Research indicates that halogenated derivatives can be utilized in developing chemosensors for detecting various chemical species due to their selective binding properties .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
Mecanismo De Acción
El mecanismo de acción de 3-Yodo-5-metilpirazolo[1,5-a]pirimidina involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas formando complejos estables con sus sitios activos, bloqueando así el acceso del sustrato .
Dianas Moleculares y Vías:
Enzimas: El compuesto puede inhibir enzimas involucradas en la replicación y reparación del ADN, convirtiéndolo en un posible agente anticancerígeno.
Comparación Con Compuestos Similares
Position 3 Modifications
- 3-Iodo substituent: The iodine atom’s large size and electronegativity enhance hydrophobic interactions in kinase binding pockets. For instance, 3-iodo derivatives show improved inhibition of tropomyosin receptor kinase (TRK) compared to non-halogenated analogs .
- 3-Phenyl substituent : Compounds like 3-phenylpyrazolo[1,5-a]pyrimidine () exhibit weaker kinase inhibition but better solubility due to aromatic π-stacking interactions .
Position 5 Modifications
- 5-Methyl group : Enhances metabolic stability and membrane permeability compared to polar groups (e.g., 5-chloro or 5-methoxy). For example, 5-methyl derivatives demonstrate prolonged half-lives in hepatic microsomal assays .
Comparison with Halogenated Analogs
Key Observations :
- This compound shows superior TRK inhibition compared to 2-iodo isomers due to optimal positioning of iodine in the ATP-binding pocket .
- 7-Morpholinyl derivatives (e.g., 5-methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine) exhibit higher selectivity for PI3Kδ but lack the iodine’s hydrophobic advantages .
Actividad Biológica
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
1. Synthesis of this compound
The synthesis of 3-iodo derivatives typically involves halogenation reactions of pyrazolo[1,5-a]pyrimidines. A notable method includes the use of iodine as a halogenating agent under specific conditions that favor regioselectivity at the C3 position. Various synthetic routes have been developed to enhance yield and selectivity, including one-pot methodologies that integrate multiple steps into a single reaction process .
2. Biological Activities
The biological activities of this compound can be summarized as follows:
2.1 Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of kinase activity and interference with cell cycle progression .
Case Study:
In vitro studies demonstrated that compounds derived from this scaffold could effectively reduce proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. For instance, related compounds exhibited IC50 values ranging from 6.91 nM to 22.73 nM against specific cancer targets .
| Compound | Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound A | MCF-7 | 8.43 |
| Compound B | A549 | 6.91 |
| Compound C | HepG2 | 20.08 |
2.2 Enzymatic Inhibition
This compound has been identified as an inhibitor of Adaptor Associated Kinase 1 (AAK1), which plays a critical role in clathrin-mediated endocytosis and is implicated in various neurological functions . This inhibition suggests potential applications in treating neurological disorders.
2.3 Psychopharmacological Effects
Certain derivatives have shown anxiolytic properties, indicating their potential use in treating anxiety disorders. The structure-activity relationship (SAR) studies reveal that modifications at specific positions enhance these effects .
3. Structure-Activity Relationship (SAR)
The SAR studies on pyrazolo[1,5-a]pyrimidines highlight the importance of substituents on biological activity. For example:
- Iodine at Position 3 : Enhances anticancer activity.
- Methyl Group at Position 5 : Contributes to selectivity and potency against certain kinases.
4. Conclusion
This compound represents a promising scaffold in drug discovery due to its diverse biological activities, particularly in anticancer and psychopharmacological domains. Ongoing research is likely to further elucidate its mechanisms of action and expand its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, and what catalysts or conditions improve regioselectivity?
The synthesis typically involves multi-step strategies, such as cyclization of 5-aminopyrazole precursors with acetylenic esters or chalcones. A regioselective one-pot approach using novel catalysts (e.g., acid/base systems) enhances efficiency and selectivity . Ultrasound irradiation in aqueous media with KHSO₄ has also been reported to accelerate reactions and improve yields . Key intermediates like 1H-pyrazole-5-amine derivatives are critical for constructing the pyrazolo[1,5-a]pyrimidine core .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are standard for confirming regiochemistry and functional groups. Mass spectrometry (MS) and X-ray crystallography (for solid-state analysis) validate molecular weight and structural conformation . For iodinated derivatives, elemental analysis ensures halogen content accuracy .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?
These compounds target kinases (e.g., Pim-1, Flt-3), apoptosis regulators (e.g., Bcl-2, p53), and corticotropin-releasing factor (CRF) receptors . Their anticancer activity often correlates with enzyme inhibition or activation of tumor suppressor pathways .
Advanced Research Questions
Q. How can researchers address challenges in the regioselective synthesis of this compound derivatives?
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, electron-withdrawing groups at position 3 (e.g., iodo) direct cyclization pathways. Catalytic systems like KHSO₄ under ultrasound irradiation enhance regiocontrol by stabilizing transition states . Computational modeling (e.g., DFT) can predict reactive sites and guide precursor design .
Q. What in vitro and in vivo models are used to evaluate the anticancer activity of this compound derivatives?
In vitro: Cell viability assays (e.g., MTT) in cervical cancer lines (HeLa, SiHa) assess cytotoxicity. Mechanistic studies use immunoblotting (e.g., phosphorylated p53, BAX/Bcl-2 ratios) and RT-PCR for apoptosis-related genes . In vivo: Tumor xenograft models (e.g., S180 sarcoma in mice) evaluate biodistribution and efficacy. PET imaging with ¹⁸F-labeled derivatives quantifies tumor uptake .
Q. How do structural modifications at the 3-iodo and 5-methyl positions influence pharmacokinetic properties?
The 3-iodo group enhances lipophilicity and target binding (e.g., kinase active sites) but may reduce solubility. Methyl at position 5 improves metabolic stability by steric hindrance against cytochrome P450 enzymes. SAR studies on Pim-1 inhibitors show nanomolar potency with these modifications . Solubility can be optimized via prodrug strategies (e.g., esterification) .
Q. What computational methods support the rational design of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
Molecular docking (e.g., AutoDock, Discovery Studio) predicts binding modes to kinase domains (e.g., Pim-1’s ATP-binding pocket). MD simulations assess stability, while QSAR models correlate substituent effects (e.g., halogen size) with inhibitory activity . Structural data from the Protein Data Bank (PDB) guide scaffold optimization .
Q. What safety precautions are critical when handling iodinated pyrazolo[1,5-a]pyrimidine compounds?
Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Conduct reactions in fume hoods due to volatile byproducts. Waste must be segregated for halogen-specific disposal (e.g., incineration for iodine-containing residues) .
Notes on Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
